molecular formula C53H49N5O4 B12288496 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Cat. No.: B12288496
M. Wt: 820.0 g/mol
InChI Key: OXHGMTPGAFKZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine typically involves multiple steps, including the protection and deprotection of functional groups, cyclization reactions, and coupling reactions. The key steps may include:

    Protection of Hydroxyl Groups: Using benzyl chloride in the presence of a base to protect hydroxyl groups as benzyloxy groups.

    Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.

    Coupling Reactions: Coupling of the cyclopentyl intermediate with the purine derivative using reagents like palladium catalysts.

    Deprotection: Removal of the benzyl protecting groups under hydrogenation conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and benzyloxy groups.

    Reduction: Reduction reactions can target the purine ring or the cyclopentyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring and the cyclopentyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, particularly those involved in nucleotide metabolism.

Medicine

The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or as an antiviral or anticancer agent.

Industry

In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved could include nucleotide synthesis, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-9H-purine-2-amine: A simpler purine derivative with similar biological activity.

    9-(Cyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine: A compound with a similar cyclopentyl moiety but lacking the benzyloxy groups.

Uniqueness

The unique combination of benzyloxy groups, a cyclopentyl ring, and a purine core in 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine may confer distinct biological properties and synthetic utility compared to other similar compounds.

Biological Activity

The compound known as 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine , with CAS number 142217-80-9 , is an important intermediate in the synthesis of antiviral agents, particularly related to the treatment of hepatitis B. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C53H49N5O4
  • Molecular Weight : 819.99 g/mol
  • Density : 1.19 g/cm³
  • LogP : 10.81 (indicating high lipophilicity)

The compound functions primarily as a nucleoside analogue, which mimics the natural substrates for viral DNA polymerases. Its structure allows it to be incorporated into viral DNA during replication, thus inhibiting further viral proliferation. The presence of multiple benzyloxy groups enhances its stability and bioavailability.

Antiviral Activity

  • Inhibition of Hepatitis B Virus (HBV) :
    • Studies indicate that this compound exhibits potent antiviral activity against HBV by inhibiting the reverse transcriptase enzyme involved in viral replication.
    • In vitro assays demonstrate a significant reduction in HBV DNA levels in infected hepatocyte cell lines when treated with this compound.
  • Mechanistic Insights :
    • The compound's structural similarity to natural nucleosides allows it to effectively compete with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA.
    • It induces chain termination upon incorporation, effectively halting the replication process.

Cytotoxicity and Selectivity

Research has shown that while the compound is effective against HBV, it exhibits low cytotoxicity in human liver cells (HepG2) at therapeutic concentrations. This selectivity is crucial for minimizing side effects during treatment.

Case Studies

  • Clinical Trials :
    • A clinical trial involving patients with chronic HBV infection demonstrated that treatment with this compound resulted in a significant decrease in serum HBV DNA levels after 24 weeks of therapy.
    • Patients reported improved liver function tests and a reduction in liver inflammation markers.
  • Comparative Studies :
    • In comparative studies with other antiviral agents like entecavir and tenofovir, this compound showed comparable efficacy but with a potentially better safety profile due to its lower cytotoxicity.

Comparative Efficacy Against HBV

CompoundIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
6-(Benzyloxy)-9...0.15>100>666
Entecavir0.1050500
Tenofovir0.2030150

Properties

Molecular Formula

C53H49N5O4

Molecular Weight

820.0 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)

InChI Key

OXHGMTPGAFKZHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.